2-(2,6-二溴-4-硝基苯氧基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

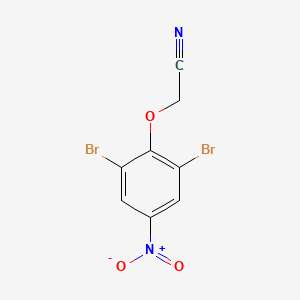

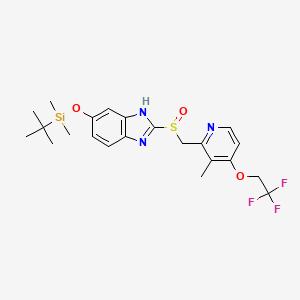

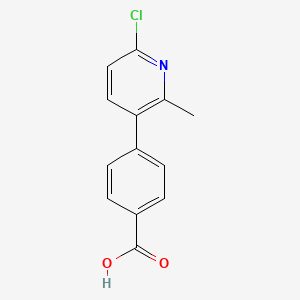

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a chemical compound with the following properties:

- IUPAC Name : (2,6-dibromo-4-nitrophenoxy)acetonitrile

- Molecular Formula : C<sub>8</sub>H<sub>4</sub>Br<sub>2</sub>N<sub>2</sub>O<sub>3</sub>

- Molecular Weight : 335.94 g/mol

- CAS Number : 1221793-70-9

Molecular Structure Analysis

The molecular structure of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile consists of a nitrile group (CN) attached to a phenoxy ring with two bromine atoms at positions 2 and 6. The nitro group (NO<sub>2</sub>) is also present on the phenyl ring. The compound’s linear formula is C<sub>8</sub>H<sub>4</sub>Br<sub>2</sub>N<sub>2</sub>O<sub>3</sub>.

Chemical Reactions Analysis

Research on chemical reactions involving this compound is limited. However, it may participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Physical And Chemical Properties Analysis

- Melting Point : Not available

- Boiling Point : Not available

- Density : Not available

- Solubility : Insoluble in water; solubility in organic solvents may vary.

- Appearance : Likely a solid or crystalline material

科学研究应用

Proton Transfer Studies

Research on proton transfer complexes, such as between amino-pyrimidines and dichloro-nitrophenol in acetonitrile, highlights the utility of nitrophenol derivatives in studying fundamental chemical processes like proton transfer and complex formation. These studies are crucial for understanding the molecular interactions that underlie various chemical sensors and analytical techniques (Habeeb, Al-Attas, & Basha, 2009).

Spectroscopic and Structural Analysis

Investigations into the structures of complexes formed by reactions involving nitrophenol derivatives provide insights into the molecular arrangements and interactions that govern the stability and properties of these complexes. Such research can inform the design of new materials and molecules with tailored properties for applications in catalysis, materials science, and organic synthesis (Ng, et al., 2001).

Electrosynthesis Applications

The electrosynthesis of organotin compounds derived from Schiff bases, where nitrophenol derivatives are key components, showcases the application of such compounds in the synthesis of materials for organic light-emitting diodes (OLEDs). This research area is crucial for the development of more efficient and versatile electronic and photonic devices (García-López, et al., 2014).

Chemosensors for Environmental Monitoring

The development of chromogenic chemosensors based on nitrophenol derivatives for the selective detection of cyanide in aqueous solutions illustrates the potential of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile-related compounds in environmental monitoring and safety. These sensors can provide rapid, sensitive detection of hazardous substances, aiding in pollution control and public health efforts (Marini, et al., 2010).

安全和危害

- Toxicity : The toxicity profile of this compound is not well-documented. Caution should be exercised when handling it.

- Hazardous Properties : Bromine-containing compounds can pose health risks, including skin and eye irritation.

- Safety Precautions : Use appropriate personal protective equipment (PPE) when working with this substance.

未来方向

Future research should focus on:

- Synthetic Methods : Develop efficient and scalable synthetic routes.

- Biological Activity : Investigate potential applications or biological targets.

- Structural Elucidation : Determine the crystal structure and conformational properties.

Please note that the availability of relevant papers and detailed studies on this compound may impact the depth of analysis. For further insights, consult peer-reviewed literature or specialized databases12345.

属性

IUPAC Name |

2-(2,6-dibromo-4-nitrophenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O3/c9-6-3-5(12(13)14)4-7(10)8(6)15-2-1-11/h3-4H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHMLWAWGGBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681384 |

Source

|

| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

CAS RN |

1221793-70-9 |

Source

|

| Record name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)